2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C10H10BrN5O and its molecular weight is 296.128. The purity is usually 95%.
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Scientific Research Applications
Tetrazole Moiety in Medicinal Chemistry
The tetrazole moiety, including structures like 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, has garnered attention in medicinal chemistry due to its broad spectrum of biological properties. These properties encompass antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The tetrazole group, acting as a bioisostere for the carboxylic acid group, enhances lipophilicity and bioavailability while reducing drug side effects. Its presence in compounds has been pivotal for the treatment of various diseases, mainly due to improved pharmacokinetic profiles and metabolic stability. This makes tetrazole an important pharmacophore in new drug development, showcasing its versatility and potential in pharmaceutical applications (Patowary, Deka, & Bharali, 2021).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related in structure to tetrazole-containing compounds, have shown significant antitumor activity. Compounds reviewed, including derivatives of imidazole and benzimidazole, have progressed through preclinical testing stages, indicating the potential of similar structures like this compound in cancer treatment. These derivatives are not only vital in the search for new antitumor drugs but also offer insights into synthesizing compounds with various biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Hybrid Molecules for Enhanced Antibacterial Activity
The combination of tetrazole with other antibacterial pharmacophores has been explored to enhance efficacy against both drug-sensitive and drug-resistant bacterial strains. Tetrazole hybrids, such as tetrazole-oxazolidinone, have shown promise in treating acute bacterial infections. This approach underlines the significance of tetrazole scaffolds like this compound in developing novel antibacterial agents with potential utility against a range of pathogenic organisms, including multidrug-resistant strains (Gao, Xiao, & Huang, 2019).
Mechanism of Action
Target of Action
Similar compounds have shown significant antifungal activity againstC. albicans and A. niger .
Mode of Action
Related compounds have been found to exhibit antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect various cellular components negatively .
Result of Action
Related compounds have shown promising antimicrobial and anticancer activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c1-15(2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQQNQHYWMZEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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